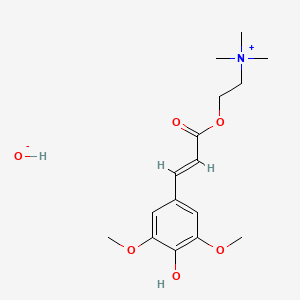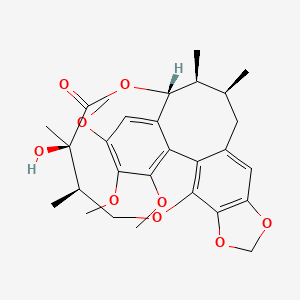
5-(Prop-2-yn-1-yloxy)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Prop-2-yn-1-yloxy)isophthalic acid is an organic compound with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the isophthalic acid core. It is primarily used in industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(Prop-2-yn-1-yloxy)isophthalic acid typically involves the reaction of isophthalic acid with propargyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-(Prop-2-yn-1-yloxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Prop-2-yn-1-yloxy)isophthalic acid has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(Prop-2-yn-1-yloxy)isophthalic acid involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
5-(Prop-2-yn-1-yloxy)isophthalic acid can be compared with other similar compounds, such as:
5-(Prop-2-yn-1-yloxy)terephthalic acid: Similar structure but with different positional isomerism.
5-(Benzimidazole-1-yl)isophthalic acid: Contains a benzimidazole group instead of a prop-2-yn-1-yloxy group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H8O5 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-prop-2-ynoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-2-3-16-9-5-7(10(12)13)4-8(6-9)11(14)15/h1,4-6H,3H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
WUNOOPQHQITNBR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
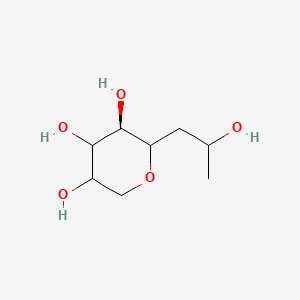

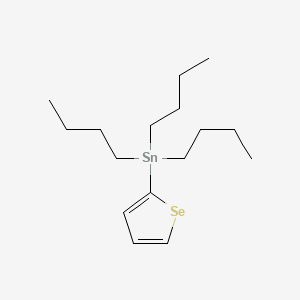


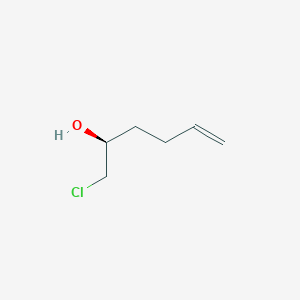
![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)

